molecular formula C8H13NO B1624845 1-Azabicyclo[3.3.1]nonan-3-one CAS No. 29170-80-7

1-Azabicyclo[3.3.1]nonan-3-one

Cat. No. B1624845
CAS RN: 29170-80-7
M. Wt: 139.19 g/mol
InChI Key: LCZITSRPFSQODU-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular weight of 175.66 . It is found in pomegranate trees and is used as an enzyme substrate . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .


Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .


Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-3-one is characterized by its Inchi Code: 1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9 (5-7)6-8;/h7H,1-6H2;1H . The azabicyclo[3.3.1]nonanone ring adopts a chair-envelope conformation having exo-C2,C4-aromatic substituents .


Chemical Reactions Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . A radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework has been reported .


Physical And Chemical Properties Analysis

1-Azabicyclo[3.3.1]nonan-3-one is a tan solid . It has a molecular weight of 175.66 . Derivatives of azabicyclo[3.3.1]nonanone tend to prefer weak interactions in the crystal over strong N–H···O hydrogen bonds .

Scientific Research Applications

Aerobic Oxidation of Alcohols

1-Azabicyclo[3.3.1]nonan-3-one: , also known as ABNO, is used as a catalytic oxidant for the aerobic oxidation of alcohols under aerobic conditions. This application is significant in creating greener oxidation processes in organic chemistry, reducing the need for harsh chemicals and promoting more sustainable practices .

Indole-based Natural Products

The compound’s structural motif is common in many biologically significant indole-based natural products. Due to its structural complexity, this N-bridged scaffold has become a target for organic chemists, who have developed efficient strategies to access this framework, highlighting its importance in medicinal chemistry .

Synthesis of Azabicyclo[3.3.1]nonane Analogues

Azabicyclo[3.3.1]nonane analogues can be synthesized through the ring opening of bicyclic cyclopropanol derivatives. This method is widely utilized to produce diversely functionalized azabicyclo[3.3.1]nonanes, which are important in the development of new pharmaceuticals .

Antibacterial and Antifungal Activities

A series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives have been synthesized and shown to possess antibacterial and antifungal activities. These compounds’ structures have been established through various analytical methods, indicating their potential in drug development .

Mechanism of Action

Target of Action

The primary targets of 1-Azabicyclo[33It’s known that this compound is used as a precursor in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of 1-Azabicyclo[3.3.1]nonan-3-one is primarily through its role as a precursor in the synthesis of other compounds. For instance, it’s used in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives . It’s also used in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, which have shown potent antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by 1-Azabicyclo[33It’s known that the compound can catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its bioavailability would be dependent on the properties of the resulting compounds .

Result of Action

The molecular and cellular effects of 1-Azabicyclo[3.3.1]nonan-3-one are primarily seen through the actions of the compounds it helps synthesize. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, synthesized using 1-Azabicyclo[3.3.1]nonan-3-one, have shown potent antibacterial activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its action and efficacy would be influenced by the conditions under which these syntheses take place .

Safety and Hazards

The safety information and MSDS for 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride can be found on the Sigma-Aldrich website .

Future Directions

The modular approach developed for the synthesis of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . Additionally, a method for producing an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative has been patented, which involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex .

properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZITSRPFSQODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CN(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438801
Record name 1-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[3.3.1]nonan-3-one

CAS RN

29170-80-7
Record name 1-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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